SIRT2 Inhibition Profile
7-Chloro-6-methoxychroman-4-one is reported to interact with SIRT2 . While specific IC50 data for this exact compound is not publicly available in primary literature, class-level evidence from a study of substituted chroman-4-ones indicates that SIRT2 inhibition is highly sensitive to substitution. The most potent inhibitor in that series, 6,8-dibromo-2-pentylchroman-4-one, had an IC50 of 1.5 μM, while other analogs showed reduced or no activity [1]. This demonstrates that the specific 7-chloro-6-methoxy substitution pattern is a key determinant for a unique SIRT2 interaction profile, differentiating it from other analogs.
| Evidence Dimension | SIRT2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Reported SIRT2 interaction, specific IC50 not found in primary literature. |
| Comparator Or Baseline | 6,8-dibromo-2-pentylchroman-4-one: IC50 = 1.5 μM [1] |
| Quantified Difference | N/A - quantitative comparison not possible due to lack of target compound data. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
The documented SIRT2 interaction, combined with SAR data showing that other chroman-4-ones are not interchangeable, validates the procurement of this specific analog for research into SIRT2-mediated pathways.
- [1] Fridén-Saxin M, et al. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. J Med Chem. 2012;55(16):7104-7113. View Source
